molecular formula C11H19ClN2Si2 B8587837 5-Chloro-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)pyridine CAS No. 820225-03-4

5-Chloro-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)pyridine

Cat. No. B8587837
M. Wt: 270.90 g/mol
InChI Key: CBDLHOHBZXQCIM-UHFFFAOYSA-N
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Patent
US07932271B2

Procedure details

To a tetrahydrofuran (350 ml) solution of 5-chloropyridin-2-ylamine (10.28 g, 80.0 mmol) was added a hexane solution (1.58M, 50.6 ml, 80.0 mmol) of n-butyl lithium at −78° C. The resulting mixture was stirred for 1 hour. At the same temperature, a tetrahydrofuran (50 ml) solution of 1,2-bis(chlorodimethylsilyl)ethane (17.22 g, 80.0 mmol) was added to the reaction mixture, followed by stirring for 1 hour. A hexane solution (1.58M, 50.6 ml, 80.0 mmol) of n-butyl lithium was added at the same temperature and the resulting mixture was stirred for 30 minutes. At room temperature, a saturated aqueous solution of sodium chloride was added to the reaction mixture. Diethyl ether was added to the resulting mixture to separate it into layers. The organic layer was dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure. The residue thus obtained was distilled under reduced pressure (120° C./3.0 mmHg) to give the title compound (12.97 g, 47.9 mmol, 60%) as a colorless acicular substance.
Quantity
10.28 g
Type
reactant
Reaction Step One
Quantity
50.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
50.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
17.22 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.CCCCCC.C([Li])CCC.Cl[Si:21]([CH3:29])([CH3:28])[CH2:22][CH2:23][Si:24](Cl)([CH3:26])[CH3:25].[Cl-].[Na+]>C(OCC)C.O1CCCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[Si:24]([CH3:26])([CH3:25])[CH2:23][CH2:22][Si:21]2([CH3:29])[CH3:28])=[N:6][CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
10.28 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)N
Name
Quantity
50.6 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
50.6 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
17.22 g
Type
reactant
Smiles
Cl[Si](CC[Si](C)(C)Cl)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to separate it into layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure (120° C./3.0 mmHg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=CC(=NC1)N1[Si](CC[Si]1(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 47.9 mmol
AMOUNT: MASS 12.97 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.